Methyl 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate
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Overview
Description
Methyl 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate is an organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to the pyrrolidine ring, which also contains a carboxylate ester and a ketone functional group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative or a diketone.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using a methoxyphenyl halide and a suitable nucleophile.
Esterification: The carboxylate ester group can be introduced through an esterification reaction involving a carboxylic acid and an alcohol in the presence of an acid catalyst.
Oxidation: The ketone functional group can be introduced through an oxidation reaction using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These processes typically utilize automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The methoxyphenyl group can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Methyl 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of biological processes and as a probe for investigating enzyme mechanisms.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate: Similar structure but with a hydroxy group instead of a methoxy group.
Methyl 1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxylate: Similar structure but with a chloro group instead of a methoxy group.
Methyl 1-(2-nitrophenyl)-5-oxopyrrolidine-3-carboxylate: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
Methyl 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity, biological activity, and physical properties. The methoxy group can enhance the compound’s solubility, stability, and interaction with specific molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-17-11-6-4-3-5-10(11)14-8-9(7-12(14)15)13(16)18-2/h3-6,9H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQNLJSCRKWEGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CC(CC2=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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